molecular formula C5H6BFN2O2 B15223625 (6-Amino-5-fluoropyridin-3-yl)boronic acid

(6-Amino-5-fluoropyridin-3-yl)boronic acid

Cat. No.: B15223625
M. Wt: 155.93 g/mol
InChI Key: ZMESWWDSTPRWQM-UHFFFAOYSA-N
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Description

(6-Amino-5-fluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with amino and fluorine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.

Industrial Production Methods

Industrial production of (6-Amino-5-fluoropyridin-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Amino-5-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Amino-5-fluoropyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In medicinal chemistry, it can inhibit enzymes by forming reversible covalent bonds with active site residues. The boronic acid group interacts with nucleophilic amino acids, such as serine or threonine, in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Amino-5-fluoropyridin-3-yl)boronic acid is unique due to the presence of both amino and fluorine groups on the pyridine ring, which can enhance its reactivity and binding affinity in various applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications .

Biological Activity

(6-Amino-5-fluoropyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and utility in various synthetic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group and a fluorine atom, alongside a boronic acid moiety. This unique structure facilitates its role in various chemical reactions, particularly the Suzuki–Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic synthesis.

The primary biological activity of this compound is linked to its ability to form reversible covalent bonds with proteins. This property allows it to act as an inhibitor or modulator of enzymatic activity, which is vital for therapeutic applications. The boronic acid group can interact with serine and cysteine residues in enzymes, making it a candidate for designing enzyme inhibitors.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes, contributing to its potential as a therapeutic agent. For instance, studies have suggested that compounds with similar structures can exhibit significant inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameIC50 Value (µM)Notable Features
This compoundTBDPotential HDAC inhibitor
SF5-vorinostat3.64Increased potency due to fluorination
LargazoleTBDHigh selectivity towards HDAC6

Case Studies

  • Inhibition of HDACs : A study comparing fluorinated derivatives found that increasing fluorination generally enhanced potency against HDACs. The introduction of fluorine at specific positions improved the interaction with the target enzymes, suggesting a similar potential for this compound .
  • Antibacterial Activity : Research has indicated that compounds similar to this compound exhibit antibacterial properties against resistant strains of bacteria. For example, derivatives with a pyridinyl group showed enhanced efficacy against Streptococcus pneumoniae and Haemophilus influenzae, indicating possible applications in treating bacterial infections .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is influenced by its solubility and stability under physiological conditions. Its solubility in solvents like methanol suggests potential bioavailability when formulated appropriately for drug delivery systems.

Properties

Molecular Formula

C5H6BFN2O2

Molecular Weight

155.93 g/mol

IUPAC Name

(6-amino-5-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BFN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H,(H2,8,9)

InChI Key

ZMESWWDSTPRWQM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N)F)(O)O

Origin of Product

United States

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